molecular formula C21H21N3O4 B6924839 N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6924839
M. Wt: 379.4 g/mol
InChI Key: ZUDUVGHWALARKB-UHFFFAOYSA-N
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Description

N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a furo[3,2-b]pyridine ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-3-8-18-17(22-13)11-19(28-18)20(25)23-16-9-10-24(21(16)26)12-14-4-6-15(27-2)7-5-14/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDUVGHWALARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCN(C3=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidinone intermediate is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Construction of the Furo[3,2-b]pyridine Ring: This can be accomplished through a cyclization reaction involving a suitable pyridine derivative and an appropriate electrophile.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinone and furo[3,2-b]pyridine intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

Mechanism of Action

The mechanism of action of N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its combination of a pyrrolidinone ring, a furo[3,2-b]pyridine ring, and a methoxyphenyl group

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